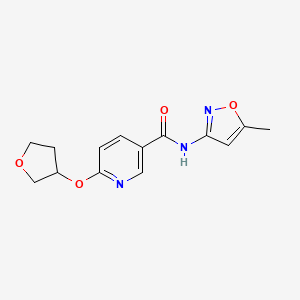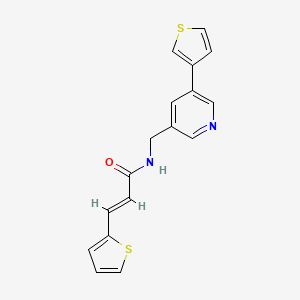
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 is a member of the acrylamide family of compounds and has a molecular weight of 372.46 g/mol.
Scientific Research Applications
Photophysical Properties and Organic Dyes
One area of research has focused on the synthesis and characterization of novel d-π-A chromophores, which include compounds structurally similar to "(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide". These studies investigate the effects of structural manipulations on the photophysical properties of these compounds. They involve the synthesis of push-pull type chromophores with varying absorption and emission wavelengths, exploring their intramolecular charge transfer (ICT) characteristics and viscosity-induced emission properties. Such compounds have applications in optoelectronic devices, highlighting their potential for use in protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Jachak et al., 2021).
Dye-Sensitized Solar Cells (DSSCs)
Research into the influence of π-conjugation units in organic dyes for DSSCs has been conducted, exploring the design and synthesis of organic dyes with general structures of donor-conjugated chain-acceptor (D-π-A). These dyes are investigated for their effectiveness as sensitizers for nanocrystalline TiO2 solar cells, focusing on how variations in the conjugated chain impact solar-to-electrical energy conversion efficiencies (Qin et al., 2007).
Synthesis and Structure Determination
Another study involves the synthesis and structure determination of a compound closely related to the query molecule, showcasing the process of condensation to form products with defined NMR spectroscopy and single crystal X-ray diffraction profiles. Such research underscores the utility of these compounds as intermediates in the synthesis of more complex molecules with specific applications in materials science and potentially in pharmacological research (Kariuki et al., 2022).
Nonlinear Optical (NLO) Properties
The design, synthesis, and characterization of donor-acceptor substituted thiophene dyes have been explored for enhanced nonlinear optical limiting, which is crucial for optoelectronic devices. These studies demonstrate the optical limiting behavior under laser excitation, with implications for the development of photonic or optoelectronic devices aimed at eye and sensor protection, as well as in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-17(4-3-16-2-1-6-22-16)19-10-13-8-15(11-18-9-13)14-5-7-21-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYUHIEILBFCE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)
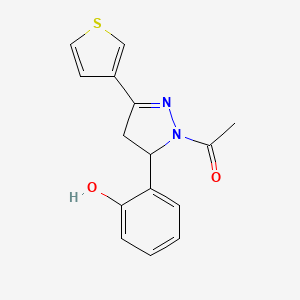
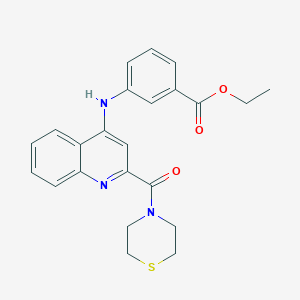
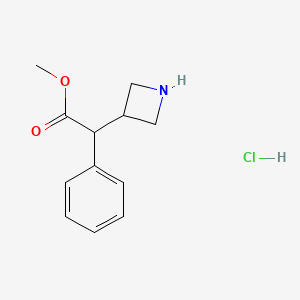
![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)
![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)
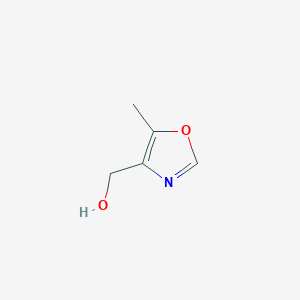
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)


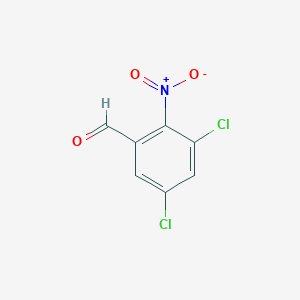
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2642147.png)
